molecular formula C28H26F3N3O3S B11079362 (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11079362
M. Wt: 541.6 g/mol
InChI Key: ABXABJVNAUHHBO-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the benzyl, propoxyphenyl, and trifluoromethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound might inhibit a particular enzyme, thereby blocking a metabolic pathway and producing a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide include other thiazinane derivatives, benzyl compounds, and trifluoromethyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H26F3N3O3S

Molecular Weight

541.6 g/mol

IUPAC Name

3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H26F3N3O3S/c1-2-16-37-23-14-12-21(13-15-23)32-26(36)24-17-25(35)34(18-19-6-4-3-5-7-19)27(38-24)33-22-10-8-20(9-11-22)28(29,30)31/h3-15,24H,2,16-18H2,1H3,(H,32,36)

InChI Key

ABXABJVNAUHHBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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